molecular formula C20H30O B036371 ent-Kaurenal CAS No. 14046-84-5

ent-Kaurenal

Cat. No. B036371
CAS RN: 14046-84-5
M. Wt: 286.5 g/mol
InChI Key: JCAVDWHQNFTFBW-XRNRSJMDSA-N
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Description

Ent-Kaurenal is a chemical compound with the molecular formula C20H30O . It is a diterpenoid, a class of chemical compounds composed of two terpene units with the molecular formula C10H16 .


Synthesis Analysis

The synthesis of ent-Kaurenal involves key enzymes such as ent-Kaurene Synthase (KS) and ent-Kaurene Oxidase (KO). These enzymes catalyze early steps of the cyclization and oxidation reactions . For instance, in Scoparia dulcis, SdKS catalyzes a cyclization reaction from ent-CPP to ent-Kaurene, and SdKOs oxidize ent-Kaurene to ent-Kaurenoic acid .


Molecular Structure Analysis

The molecular structure of ent-Kaurenal includes the arrangement of atoms and the chemical bonds that hold the atoms together. The ent-Kaurenal molecule contains a total of 54 bond(s) .


Chemical Reactions Analysis

In the biosynthesis of Gibberellins (GAs), ent-Kaurene is oxidized to ent-Kaurenoic acid through three successive monooxygenations . This process involves the transformation of ent-Kaurene to ent-Kaurenoic acid via ent-Kaurenal as an intermediate .


Physical And Chemical Properties Analysis

Ent-Kaurenal has a molecular weight of 286.4516 . More detailed physical and chemical properties may require further experimental analysis.

Scientific Research Applications

1. Role in Plant Hormone Biosynthesis

Ent-Kaurenal plays a crucial role in the biosynthesis of gibberellins, a group of plant hormones. It acts as an intermediate in the conversion process of geranylgeranyl diphosphate to gibberellins. Studies have shown the stepwise metabolism of ent-kaurene to gibberellin A(12)-aldehyde in young shoots of normal maize (Zea mays L.), evidencing the presence of metabolic steps involving ent-kaurenal in maize shoots (Suzuki et al., 1992). Similarly, ent-kaurene synthase from the fungus Phaeosphaeria sp. L487 is known to catalyze the conversion of geranylgeranyl diphosphate to ent-kaurene, further highlighting its role in gibberellin biosynthesis (Kawaide et al., 1997).

2. Enzymatic Functions and Evolution

Ent-Kaurenal's significance extends to the enzymatic functions involved in its biosynthesis. For instance, the identification of a single amino acid involved in quenching the ent-kauranyl cation by a water molecule in ent-kaurene synthase of Physcomitrella patens illustrates the biochemical intricacies in its formation (Kawaide et al., 2011). Additionally, the characterization of kaurene oxidase CYP701A3, a multifunctional cytochrome P450 from gibberellin biosynthesis, demonstrates the complex multi-step reactions involved in the conversion from ent-kaurene to other forms, including ent-kaurenal (Morrone et al., 2010).

3. Bioactivity and Chemical Synthesis

The ent-kaurene diterpenoids, including ent-kaurenal, are noted for their extensive bioactivity profiles and have applications in traditional remedies. The chemical structures and bioactivity of ent-kaurene diterpenoids have been extensively studied, indicating their pharmacological potential, especially in anticancer treatments (Ding et al., 2017).

4. Emission and Environmental Interaction

Research has also explored the emission of ent-kaurene into the environment, such as its release in the headspace from plants. This phenomenon suggests potential ecological interactions mediated by ent-kaurene and its derivatives (Otsuka et al., 2004).

Future Directions

Future research could focus on further elucidating the roles of ent-Kaurenal in plant growth and development, as well as exploring its potential applications in agriculture and medicine . Additionally, more studies could be conducted to fully understand the biosynthesis pathway of ent-Kaurenal and its regulation .

properties

IUPAC Name

(1S,4S,5R,9S,10R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O/c1-14-11-20-10-7-16-18(2,13-21)8-4-9-19(16,3)17(20)6-5-15(14)12-20/h13,15-17H,1,4-12H2,2-3H3/t15-,16-,17+,18+,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAVDWHQNFTFBW-XRNRSJMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC34C2CCC(C3)C(=C)C4)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)C4)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332096
Record name Kaurenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name ent-Kaur-16-en-19-al
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036728
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

ent-Kaurenal

CAS RN

14046-84-5
Record name Kaurenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ent-Kaur-16-en-19-al
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036728
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

113 - 116 °C
Record name ent-Kaur-16-en-19-al
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036728
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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